

# Application Note: Chromatographic Separation of Gefitinib and Its Related Substances

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Compound of Interest		
Compound Name:	Gefitinib impurity 5	
Cat. No.:	B026736	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of non-small cell lung cancer.[1][2][3] The quality control of Gefitinib active pharmaceutical ingredient (API) and its formulations requires robust analytical methods to identify and quantify process-related impurities and degradation products.[4][5] This application note provides a detailed protocol for the separation of Gefitinib and its related substances using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and reliable technique for this purpose.[2][5] The method is stability-indicating, meaning it can resolve the active ingredient from its degradation products formed under various stress conditions.[6][7]

## Principle

The chromatographic separation is achieved on a C18 or C8 reverse-phase column.[6][8] The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), allows for the differential partitioning of Gefitinib and its related substances based on their hydrophobicity.[1][4][8] Detection is commonly performed using a UV detector at a wavelength where Gefitinib and its impurities exhibit significant absorbance.[1][9] The method's performance is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.[6][10]



# **Experimental Protocols**

# High-Performance Liquid Chromatography (HPLC) Method for Gefitinib and Related Substances

This protocol is a representative method synthesized from several validated approaches for the analysis of Gefitinib and its impurities.[4][5][6]

## 1.1. Apparatus and Materials

- HPLC System: A system equipped with a quaternary gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[8]
- Column: Inertsil ODS-3V (250 x 4.6 mm, 5 μm) or equivalent C18 or C8 column.[4][5][6]
- Data Acquisition Software: Empower, Masslynx, or equivalent.[8]
- Analytical Balance: Capable of weighing to 0.01 mg.
- pH Meter: Calibrated.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters: 0.45 μm nylon or PVDF.

## 1.2. Reagents and Solutions

- Gefitinib Reference Standard and Impurity Standards: Of known purity.[8]
- Acetonitrile: HPLC grade.[8]
- Ammonium Acetate: Analytical grade.[8]
- Water: HPLC grade or ultrapure water.[8]
- Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>): Analytical grade (for forced degradation studies).[8]



- Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0.[4][5] The mobile phase should be filtered through a 0.45 μm membrane filter and degassed before use.
- Diluent: Mobile phase is typically used as the diluent.[1]

#### 1.3. Preparation of Standard Solutions

- Gefitinib Stock Solution (1000 μg/mL): Accurately weigh about 25 mg of Gefitinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4][6]
- Impurity Stock Solution: Prepare a stock solution containing all known related substances at a concentration of approximately 100 μg/mL each in the diluent.
- Working Standard Solution (for assay): Dilute the Gefitinib stock solution with the diluent to obtain a final concentration of about 100 µg/mL.
- Spiked Standard Solution (for specificity and accuracy): Spike the Gefitinib working standard solution with an appropriate volume of the impurity stock solution to achieve a final impurity concentration at the specification level (e.g., 0.15% of the Gefitinib concentration).

## 1.4. Preparation of Sample Solution

- Bulk Drug: Accurately weigh about 25 mg of the Gefitinib bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 μg/mL.[6]
- Tablets: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Gefitinib into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for a few minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 μm syringe filter before injection.[1]

## 1.5. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions.



Parameter	Condition
Column	Inertsil ODS-3V (250 x 4.6 mm, 5 μm)[4][5]
Mobile Phase	130 mM Ammonium Acetate : Acetonitrile (63:37 v/v), pH 5.0[4][5]
Flow Rate	1.0 mL/min[6]
Column Temperature	50°C[6][9]
Detection Wavelength	300 nm[6] or 250 nm[7]
Injection Volume	5 μL[9] or 10 μL[1]
Run Time	Approximately 45 minutes[8]

## 1.6. System Suitability

Before sample analysis, inject the spiked standard solution or a system suitability solution five times. The system is deemed suitable for use if the following criteria are met:

- Tailing Factor for Gefitinib Peak: Not more than 2.0.
- Theoretical Plates for Gefitinib Peak: Not less than 2000.
- Resolution between adjacent peaks: Not less than 1.5.[9]
- %RSD for peak areas of replicate injections: Not more than 2.0%.

## 1.7. Forced Degradation Studies Protocol

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[6][11] A stock solution of Gefitinib (e.g., 1000  $\mu$ g/mL) is subjected to the following stress conditions:[4]

 Acid Hydrolysis: Treat the stock solution with 1N HCl at 80°C for 1 hour.[8] Neutralize the solution before injection.



- Base Hydrolysis: Treat the stock solution with 1N NaOH at 80°C for 1 hour.[8] Neutralize the solution before injection.
- Oxidative Degradation: Treat the stock solution with 5% H<sub>2</sub>O<sub>2</sub> at 80°C for 1 hour.[8]
- Thermal Degradation: Expose the solid drug substance to heat in a hot air oven at 55°C for 24 hours.[11] Then, prepare the sample solution as usual.
- Photolytic Degradation: Expose the drug substance to UV light at 254 nm.[12] Then, prepare the sample solution.

Analyze the stressed samples using the HPLC method and check for any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Gefitinib peak and from each other.[4]

# **Data Presentation**

Table 1: Summary of Reported HPLC Chromatographic

**Conditions** 

Parameter	Method 1	Method 2	Method 3
Column	Inertsil ODS-3V (250 x 4.6 mm, 5 μm)[5]	Inertsil C8 (250 x 4.6 mm, 5 μm)[6]	Hypersil BDS C18 (100 x 4.6 mm, 5 μm) [1]
Mobile Phase	130 mM Ammonium Acetate : Acetonitrile (63:37 v/v), pH 5.0[5]	50 mM Ammonium Acetate : Acetonitrile (Gradient)[6]	Phosphate Buffer : Acetonitrile (55:45 v/v) [1]
Flow Rate	1.0 mL/min	1.0 mL/min[6]	1.0 mL/min[1]
Temperature	Ambient	50°C[6]	Ambient
Detection	PDA[5]	300 nm[6]	248 nm[1]

# **Table 2: Summary of Method Validation Data**



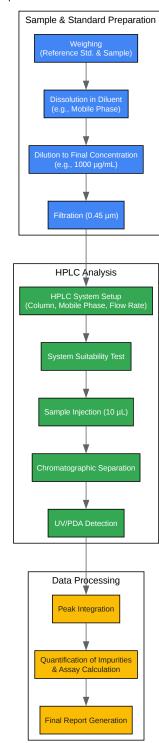
Parameter	Gefitinib	Impurities
Linearity Range	25 - 500 μg/mL[4]	0.1 - 2.0 μg/mL[4]
Correlation Coefficient (r²)	> 0.999[4][13]	> 0.999[4][9]
LOD	0.012 - 0.078 μg/mL[1][5]	0.015 - 0.31 ng[9]
LOQ	0.04 - 0.238 μg/mL[1][5]	0.06 - 0.62 ng[9]
Accuracy (% Recovery)	98.26 - 99.93%[1][5]	95.99 - 103.4%[5][9]
Precision (%RSD)	< 2%[5]	< 3%[5]

**Table 3: Summary of Forced Degradation Results** 

Stress Condition	Gefitinib Degradation (%)	Observations
Acidic (1N HCl, 80°C, 1h)	~1.67%[8] - 3.27%[1]	Stable or minor degradation observed.[8][12]
Alkaline (1N NaOH, 80°C, 1h)	~1.17%[8] - 1.83%[1]	Stable or minor degradation observed.[8][12]
Oxidative (5% H <sub>2</sub> O <sub>2</sub> , 80°C, 1h)	~11.98%[8]	Significant degradation with the formation of multiple products, including N-Oxide.[8] [12]
Thermal (55°C, 24h)	No degradation[11]	Gefitinib is stable to thermal stress.[11]
Photolytic (UV 254 nm)	No degradation[12]	Gefitinib is stable under UV light.[4][12]

# **Visualizations**





Experimental Workflow for Gefitinib Analysis

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Caption: Experimental workflow for the analysis of Gefitinib.



# Process-Related Impurities Starting Material 1 Intermediate Starting Material 2 (e.g., 3-chloro-4-fluoroaniline) (e.g., Quinazoline derivative) (e.g., Morpholinopropoxy side chain) Synthesis Synthesis Synthesis Oxidation (H2O2) Hvdrolvsis (Acid/Base) Degradation Products Hydrolysis Product (Acid/Base Stress) N-Oxide (Oxidative Degradation)

#### Gefitinib and Potential Related Substances

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Caption: Relationship of Gefitinib to its impurities.

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